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Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for

3-Bromo-N-methyl-N-boc-propylamine, a key intermediate in pharmaceutical synthesis. The

document details the expected ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass

Spectrometry (MS) data. Each section includes a detailed interpretation of the spectral

features, underpinned by fundamental principles of spectroscopic analysis and supported by

data from analogous structures. This guide is intended for researchers, scientists, and

professionals in drug development, offering a practical framework for the characterization of N-

Boc protected amino compounds.

Introduction
3-Bromo-N-methyl-N-boc-propylamine, with the CAS number 828272-19-1, is a valuable

bifunctional molecule utilized in organic synthesis.[1][2][3] Its structure incorporates a terminal

bromine atom, a secondary amine protected by a tert-butoxycarbonyl (Boc) group, and a propyl

chain. This combination of features makes it a versatile building block for the introduction of a

protected aminopropyl moiety in the synthesis of more complex molecules, particularly in the

development of novel therapeutic agents.

Accurate spectroscopic characterization is paramount to confirm the identity and purity of 3-
Bromo-N-methyl-N-boc-propylamine after synthesis. This guide provides an in-depth

analysis of its expected spectroscopic signature across various analytical techniques.
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Molecular Structure and Key Features
The structure of 3-Bromo-N-methyl-N-boc-propylamine is fundamental to understanding its

spectroscopic properties. The molecule can be systematically named as tert-butyl (3-

bromopropyl)(methyl)carbamate.[2][3]

Molecular Formula: C₉H₁₈BrNO₂[1][2][4]

Molecular Weight: 252.15 g/mol [1][2][3][4]

The key structural features that will influence the spectroscopic data are:

N-Boc group: The tert-butyl group will produce a characteristic strong singlet in the ¹H NMR

and distinct signals in the ¹³C NMR. The carbonyl group will have a prominent absorption in

the IR spectrum.

Propyl chain: The three methylene groups (-CH₂-) will exhibit distinct signals in both ¹H and

¹³C NMR spectra due to their different chemical environments.

N-methyl group: This will give rise to a singlet in the ¹H NMR and a signal in the upfield

region of the ¹³C NMR spectrum.

Terminal Bromine: The electronegative bromine atom will deshield the adjacent methylene

group, causing a downfield shift in its NMR signals.

Below is a diagram illustrating the molecular structure and the numbering convention used for

the interpretation of NMR data.

Caption: Molecular structure of 3-Bromo-N-methyl-N-boc-propylamine with atom numbering

for NMR assignments.

Proton Nuclear Magnetic Resonance (¹H NMR)
Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environments in the

molecule. The expected chemical shifts (δ) are reported in parts per million (ppm) relative to

tetramethylsilane (TMS).
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Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift
(ppm)

Multiplicity Integration Assignment

3.44 Triplet (t) 2H H-3

3.35 Triplet (t) 2H H-1

2.88 Singlet (s) 3H H-4

2.05 Quintet (p) 2H H-2

1.46 Singlet (s) 9H H-6, H-7, H-8

Interpretation of the ¹H NMR Spectrum
H-3 (δ ~3.44 ppm): The methylene protons adjacent to the electronegative bromine atom are

expected to be the most deshielded of the propyl chain protons, appearing as a triplet due to

coupling with the H-2 protons.

H-1 (δ ~3.35 ppm): The methylene protons attached to the nitrogen atom are also

deshielded, appearing as a triplet due to coupling with the H-2 protons. The electron-

withdrawing effect of the Boc group influences this shift.

H-4 (δ ~2.88 ppm): The methyl protons on the nitrogen atom appear as a sharp singlet as

there are no adjacent protons for coupling.

H-2 (δ ~2.05 ppm): The central methylene protons of the propyl chain are coupled to both H-

1 and H-3 protons (four neighboring protons). This should theoretically result in a quintet.

This chemical shift is further upfield compared to H-1 and H-3 as it is further from the

electronegative atoms.

H-6, H-7, H-8 (δ ~1.46 ppm): The nine protons of the tert-butyl group are chemically

equivalent and show a strong singlet. This is a characteristic signal for a Boc-protecting

group.
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Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments within the

molecule.

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (ppm) Assignment

155.8 C-5 (C=O)

79.5 C-6

49.5 C-1

35.2 C-4

32.6 C-2

30.8 C-3

28.4 C-7, C-8, C-9

Interpretation of the ¹³C NMR Spectrum
C-5 (δ ~155.8 ppm): The carbonyl carbon of the Boc group is significantly deshielded and

appears far downfield.

C-6 (δ ~79.5 ppm): The quaternary carbon of the tert-butyl group appears in the typical

range for such carbons attached to an oxygen atom.

C-1 (δ ~49.5 ppm): The carbon atom attached to the nitrogen is deshielded by the nitrogen

and the Boc group.

C-4 (δ ~35.2 ppm): The N-methyl carbon appears in the upfield region.

C-2 (δ ~32.6 ppm): The central carbon of the propyl chain.
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C-3 (δ ~30.8 ppm): The carbon atom bonded to the bromine atom is deshielded, though the

effect is less pronounced than for protons.

C-7, C-8, C-9 (δ ~28.4 ppm): The three equivalent methyl carbons of the tert-butyl group give

a strong signal in the upfield region.

Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

2975-2850 Strong C-H stretching (alkyl)

1695 Strong C=O stretching (carbamate)

1365 Medium C-H bending (tert-butyl)

1160 Strong C-N stretching

650 Medium C-Br stretching

Interpretation of the IR Spectrum
C-H Stretching (2975-2850 cm⁻¹): Strong absorptions in this region are characteristic of C-H

bonds in the alkyl portions of the molecule (propyl, methyl, and tert-butyl groups).

C=O Stretching (1695 cm⁻¹): A strong, sharp peak around this wavenumber is a definitive

indication of the carbonyl group in the Boc-protecting group.

C-H Bending (1365 cm⁻¹): A medium intensity peak characteristic of the bending vibration of

the tert-butyl group.

C-N Stretching (1160 cm⁻¹): A strong band corresponding to the stretching of the C-N bond

of the carbamate.
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C-Br Stretching (650 cm⁻¹): A medium intensity absorption in the fingerprint region is

expected for the C-Br bond.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Interpretation

251/253
[M]⁺, Molecular ion peak (presence of Br

isotopes)

195/197 [M - C₄H₈]⁺, Loss of isobutylene

152 [M - Br - C₄H₉]⁺

57 [C₄H₉]⁺, tert-butyl cation (base peak)

Interpretation of the Mass Spectrum
Molecular Ion Peak ([M]⁺, m/z 251/253): The presence of bromine, which has two major

isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, will result in two molecular ion peaks of

nearly equal intensity, separated by 2 m/z units.

Loss of Isobutylene ([M - C₄H₈]⁺, m/z 195/197): A common fragmentation pathway for Boc-

protected amines is the loss of isobutylene from the tert-butyl group. This will also show the

isotopic pattern of bromine.

[M - Br - C₄H₉]⁺ (m/z 152): Fragmentation involving the loss of a bromine radical and the tert-

butyl group.

tert-butyl cation ([C₄H₉]⁺, m/z 57): The formation of the stable tert-butyl cation is highly

favorable, and this peak is often the base peak (most intense peak) in the EI-MS of Boc-

protected compounds.
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Caption: Proposed key fragmentation pathways for 3-Bromo-N-methyl-N-boc-propylamine in

Mass Spectrometry.

Experimental Protocols
Synthesis of 3-Bromo-N-methyl-N-boc-propylamine
A common synthetic route involves the protection of 3-bromo-N-methylpropan-1-amine with di-

tert-butyl dicarbonate (Boc₂O).

Step 1: Dissolve 3-bromo-N-methylpropan-1-amine hydrobromide in a suitable solvent such

as dichloromethane (DCM).

Step 2: Add a base, for example, triethylamine (Et₃N), to neutralize the hydrobromide salt.

Step 3: Add a solution of di-tert-butyl dicarbonate in DCM dropwise to the reaction mixture at

0 °C.

Step 4: Allow the reaction to warm to room temperature and stir overnight.

Step 5: Work up the reaction by washing with aqueous solutions to remove salts and

unreacted starting materials.
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Step 6: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate

under reduced pressure.

Step 7: Purify the crude product by column chromatography on silica gel to obtain the pure

3-Bromo-N-methyl-N-boc-propylamine.

Spectroscopic Analysis
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be acquired on a 400 MHz or higher

field spectrometer. The sample should be dissolved in deuterated chloroform (CDCl₃)

containing 0.03% TMS as an internal standard.

IR Spectroscopy: The IR spectrum can be obtained using a Fourier Transform Infrared

(FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (NaCl or

KBr).

Mass Spectrometry: Mass spectra can be recorded on a mass spectrometer with an electron

ionization (EI) source.

Conclusion
The spectroscopic data presented in this guide provide a detailed fingerprint for the

characterization of 3-Bromo-N-methyl-N-boc-propylamine. The combination of ¹H NMR, ¹³C

NMR, IR, and MS allows for unambiguous confirmation of the structure and an assessment of

purity. This comprehensive analysis serves as a valuable resource for scientists working with

this important synthetic intermediate, ensuring the quality and reliability of their research and

development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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